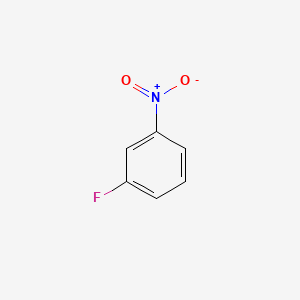

1-Fluoro-3-nitrobenzene

説明

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The presence of both a fluorine atom and a nitro group on a benzene (B151609) ring creates a molecule with distinct and often synergistic properties that are crucial for modulating its chemical behavior.

Electronic Effects and Reactivity Modulation

The reactivity of an aromatic ring is profoundly influenced by the electronic effects of its substituents. In 1-fluoro-3-nitrobenzene, the fluorine and nitro groups exert powerful, albeit different, electronic influences. solubilityofthings.comquora.com

Inductive Effect (-I): Both fluorine and the nitro group are strongly electronegative, leading to a significant inductive withdrawal of electron density from the benzene ring through the sigma (σ) bonds. libretexts.orglibretexts.org The nitrogen atom of the nitro group carries a formal positive charge, making it a very powerful electron-withdrawing group. minia.edu.eg This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. quora.comlibretexts.org

Resonance Effect (Mesomeric Effect):

The nitro group exhibits a strong electron-withdrawing resonance effect (-M or -R). The π-electrons from the benzene ring can be delocalized onto the nitro group, further decreasing the electron density on the ring, especially at the ortho and para positions relative to the nitro group. quora.comminia.edu.eg

Fluorine , conversely, has lone pairs of electrons and can exert a weak electron-donating resonance effect (+M or +R) by donating an electron pair into the aromatic π-system. libretexts.org This donation primarily increases electron density at the ortho and para positions relative to the fluorine atom.

In this compound, these effects combine to create a unique reactivity profile. The strong deactivating nature of the nitro group and the inductive withdrawal of fluorine make the ring electron-deficient. masterorganicchemistry.com However, this electron deficiency is precisely what makes the compound susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom, being a good leaving group in this context, can be displaced by a variety of nucleophiles. The rate of SNAr reactions is significantly enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comchemistrysteps.comstackexchange.com The positioning of the nitro group meta to the fluorine is less activating for SNAr compared to ortho or para positioning, as the stabilizing resonance effect cannot be extended to the carbon bearing the leaving group. chemistrysteps.comstackexchange.com

Steric Effects and Conformational Analysis

While electronic effects are often paramount, steric factors also play a role in the chemistry of this compound.

Fluorine's Size: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). core.ac.uk This minimal steric bulk means that replacing a hydrogen atom with fluorine often results in minor conformational changes, allowing fluorine to act as a "hydrogen isostere" in some contexts. core.ac.uk However, even this small increase in size can influence the regioselectivity of reactions by creating steric hindrance at the positions adjacent (ortho) to it. wikipedia.orgbeilstein-journals.org

Nitro Group Conformation: The nitro group is generally considered to have a larger steric profile. Its orientation relative to the benzene ring can be influenced by adjacent substituents. In this compound, the substituents are meta to each other, minimizing direct steric repulsion. Computational studies on related nitrobenzene (B124822) derivatives show that the nitro group may rotate, with a certain energy barrier, relative to the plane of the aromatic ring, which can affect its conjugation and interaction with other molecules.

Overview of this compound as a Key Synthetic Intermediate

With its distinct reactivity, this compound is a cornerstone intermediate in organic synthesis, providing access to a diverse range of more complex molecules. guidechem.coma2bchem.com Its utility spans from the construction of pharmaceuticals to the development of advanced materials.

Historical Context of its Application in Organic Chemistry

The application of fluorinated nitroaromatics is linked to the historical development of fluorination chemistry. Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction which utilizes diazonium salts, paved the way for the synthesis of precursors like fluorobenzene (B45895). smolecule.com Subsequent nitration could then yield isomers of fluoronitrobenzene. ontosight.ai The study of nucleophilic aromatic substitution on activated rings, a field that gained significant traction in the mid-20th century, highlighted the utility of compounds like fluoronitrobenzenes. Researchers recognized that the high electronegativity of fluorine made the carbon to which it was attached highly electrophilic and, in the presence of activating groups like the nitro group, susceptible to nucleophilic attack, making the fluoride (B91410) ion a surprisingly effective leaving group. vaia.comrsc.org This understanding established this compound and its isomers as valuable reagents for building complex aromatic structures.

Current Research Trajectories and Emerging Applications

Today, this compound continues to be a vital building block in several areas of cutting-edge research. a2bchem.com

Pharmaceutical and Agrochemical Synthesis: It is a common starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals. guidechem.comsmolecule.com The fluoronitrobenzene core can be elaborated through nucleophilic substitution of the fluorine atom, followed by reduction of the nitro group to an amine, which can then be further functionalized. This pathway is exploited in the creation of various drug candidates and crop protection agents. a2bchem.comchemimpex.com For instance, it is used as an intermediate in the synthesis of c-Met inhibitors, which are targeted anti-cancer therapies. semanticscholar.org

Advanced Materials and Dyes: The compound is also used in the production of specialty chemicals, including dyes and pigments. guidechem.comsmolecule.com The electronic properties imparted by the fluoro and nitro groups can be tuned to create molecules with specific light-absorbing properties. Its derivatives are also investigated for use in advanced polymers and electronic materials where stability and specific electronic characteristics are required. chemimpex.com

Chemical Research: In a broader research context, this compound serves as a model substrate for studying reaction mechanisms, particularly nucleophilic aromatic substitution. guidechem.com Its well-defined structure allows researchers to probe the electronic and steric effects that govern chemical reactivity. a2bchem.com

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound this compound. The primary objective is to provide a detailed and scientifically grounded overview of its chemical properties and applications as a synthetic intermediate, based on established research. The discussion is structured to first elucidate the fundamental electronic and steric contributions of the fluorine and nitro substituents on an aromatic ring. It then contextualizes these principles by examining the historical and contemporary use of this compound in organic synthesis and materials science. The content deliberately excludes topics outside this defined chemical and application-based scope.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | m-Fluoronitrobenzene, 3-Fluoronitrobenzene | solubilityofthings.comnih.gov |

| CAS Number | 402-67-5 | guidechem.comscbt.com |

| Molecular Formula | C₆H₄FNO₂ | guidechem.comscbt.com |

| Molecular Weight | 141.10 g/mol | nih.govscbt.com |

| Appearance | Pale yellow liquid | guidechem.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Fluorobenzene |

| 1-fluoro-2-amino-3-nitrobenzene |

| 1-fluoro-2-bromo-3-aminobenzene |

| 1-fluoro-2-bromo-3-iodobenzene |

| 1-fluoro-2-bromo-3-nitrobenzene |

| 8-(2-fluoro-4-nitrophenoxy)- minia.edu.egguidechem.com triazolo [4, 3- a] pyrazine |

| p-chloronitrobenzene |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMASLRCNNKMRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193201 | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-67-5 | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-FLUORO-3-NITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-3-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCK4NSJ7M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Fluoro 3 Nitrobenzene

Established Synthetic Pathways to 1-Fluoro-3-nitrobenzene

The introduction of a nitro group onto a fluorobenzene (B45895) ring is a classic example of electrophilic aromatic substitution. However, directing this substitution to the meta position to form this compound presents a significant challenge due to the inherent directing effects of the fluorine substituent.

The fluorine atom on a benzene (B151609) ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. stackexchange.comlibretexts.org Despite being an ortho-, para-director, fluorine is a deactivating group because of its strong electron-withdrawing inductive effect. stackexchange.com This deactivation is more pronounced at the ortho position, which often leads to a higher proportion of the para-substituted product in electrophilic substitution reactions. stackexchange.comacs.org

Standard nitration of fluorobenzene using a mixture of nitric acid and sulfuric acid predominantly yields a mixture of 2-fluoro-1-nitrobenzene and 4-fluoro-1-nitrobenzene. quora.comwisc.eduresearchgate.net Obtaining the meta-isomer, this compound, through direct nitration of fluorobenzene is not a straightforward or high-yield process under these standard conditions.

To achieve meta-nitration, alternative strategies are required. One approach involves starting with a different precursor where a meta-directing group is already in place. For instance, the nitration of benzoic acid yields 3-nitrobenzoic acid, which can then be subjected to further transformations to introduce the fluorine atom. Another conceptual strategy involves complexation of the fluorine atom with a Lewis acid to modify its directing effect, although this is less commonly employed for this specific transformation.

The regioselectivity of the nitration of fluorobenzene is a well-studied phenomenon. The strong inductive effect of fluorine deactivates the ortho position more significantly than the para position, making the para isomer the major product. stackexchange.com The ratio of para to ortho isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. researchgate.net However, the formation of the meta isomer remains a minor outcome.

Computational studies have been employed to understand the potential energy surfaces and reaction intermediates in the nitration of substituted benzenes, including chlorobenzene, which provides insights applicable to fluorobenzene. nih.gov These studies confirm that the formation of the σ-complex (also known as the Wheland intermediate or arenium ion) is a key step in determining the regioselectivity. nih.gov For deactivated rings, the transition state leading to the σ-complex is often the rate-determining step. nih.gov

Due to the low yields of the meta-product, direct nitration of fluorobenzene is not the preferred industrial method for the synthesis of this compound.

Halogen exchange, particularly the replacement of a chlorine or nitro group with fluorine, represents a more efficient and widely used industrial method for the synthesis of this compound. smolecule.com This approach offers superior selectivity and high yields under optimized conditions. smolecule.com

The synthesis of this compound via halogen exchange typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. smolecule.comcore.ac.uk This reaction involves the attack of a nucleophile, in this case, a fluoride (B91410) ion (F⁻), on an aromatic ring that is activated by one or more electron-withdrawing groups. nih.govrsc.org

In the case of synthesizing this compound, a common starting material is 1,3-dinitrobenzene (B52904) or 1-chloro-3-nitrobenzene. The nitro groups are powerful electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. nih.gov The reaction mechanism involves two main steps:

Formation of a Meisenheimer Complex: The fluoride nucleophile attacks the carbon atom bearing the leaving group (a nitro or chloro group), forming a resonance-stabilized intermediate called a Meisenheimer complex. smolecule.comnih.gov The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. nih.gov

Departure of the Leaving Group: The leaving group (nitrite, NO₂⁻, or chloride, Cl⁻) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

High temperatures are often required for these reactions, typically in the range of 180-200°C when using a substrate like 1,3-dinitrobenzene with potassium fluoride in a solvent such as sulfolane. epa.gov The presence of a nitrite (B80452) scavenger, like phthaloyl dichloride, can improve yields by eliminating the nitrite formed during the reaction. epa.gov

When starting from 1-chloro-3-nitrobenzene, the chlorine atom is displaced by the fluoride ion. smolecule.com Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to enhance the reaction rate when using fluoride salts like potassium fluoride in aprotic polar solvents. google.comresearchgate.net

| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dinitrobenzene | Potassium Fluoride | Phthaloyl dichloride | Sulfolane | 180-200 | Up to 92 |

| p-Chloronitrobenzene | Potassium Fluoride | Tetramethylammonium chloride | DMF | 150 | 91.58 |

Recent advancements in catalysis have provided new avenues for fluorination reactions. nih.govresearchgate.net While traditional halogen exchange often relies on stoichiometric amounts of fluoride salts at high temperatures, catalytic methods aim to achieve these transformations under milder conditions with greater efficiency.

For nucleophilic aromatic fluorination, transition metal catalysts, such as those based on copper or palladium, can facilitate the C-F bond formation. nih.govacs.org For example, copper(I) and copper(II) fluoride, sometimes used with ligands, can mediate halogen exchange through mechanisms involving oxidative addition and reductive elimination. smolecule.com These catalytic systems can operate at lower temperatures (120 to 150°C) compared to uncatalyzed reactions. smolecule.com

Organic superbases have also been shown to catalyze SNAr reactions of aryl fluorides by activating both the aryl fluoride and the nucleophile. acs.org While this specific application is for reactions of aryl fluorides, the principle of catalytic activation is an area of ongoing research in the broader field of fluorination chemistry.

Synthesis from Precursor Molecules

Established synthetic routes to this compound rely on the chemical modification of readily available starting materials such as anilines and nitrobenzenes. These methods are valued for their reliability and scalability.

A cornerstone in the synthesis of aromatic fluoro compounds is the replacement of an amino group via a diazonium salt. thieme-connect.de This transformation, applied to 3-fluoroaniline (B1664137) or 3-nitroaniline, provides a regioselective route to this compound. The process involves two key steps: diazotization and fluoro-dediazoniation. thieme-connect.de

The most widely recognized method for this conversion is the Balz-Schiemann reaction. quora.com In this procedure, the aniline (B41778) derivative is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. quora.com This intermediate is then reacted with fluoroboric acid (HBF₄) to produce a diazonium tetrafluoroborate salt, which is often isolated before being thermally decomposed to yield the final fluoroarene. quora.comsci-hub.se

Table 1: Key Steps in the Balz-Schiemann Reaction for Fluorobenzene Synthesis

| Step | Reaction | Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Diazotization | Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Benzene Diazonium Chloride |

| 2 | Salt Formation | Benzene Diazonium Chloride, Fluoroboric Acid (HBF₄) | Low Temperature | Arenediazonium Tetrafluoroborate |

| 3 | Fluoro-dediazoniation | Heat | Elevated Temperature (>130 °C) | Fluorobenzene |

Improvements to this classic procedure have been developed to create more efficient, one-pot processes. sci-hub.se One such advancement involves using organic base-hydrogen fluoride (HF) agents. This technique allows the diazotization and subsequent fluoro-dediazoniation to occur without the need to isolate the potentially unstable diazonium salt intermediate, streamlining the synthesis and improving safety and yield. sci-hub.se

Another major pathway to this compound involves modifying nitrobenzene-based precursors. These methods include nucleophilic aromatic substitution of a nitro group or a halogen atom.

One direct approach is the partial replacement of a nitro group in 1,3-dinitrobenzene. epa.gov This nucleophilic aromatic substitution (SNAr) reaction is achieved by heating 1,3-dinitrobenzene with a fluoride source, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent like sulfolane. epa.gov To drive the reaction to completion and achieve high yields, a reagent is often added to eliminate the nitrite ion formed as a byproduct. epa.gov

Table 2: Synthesis of this compound from 1,3-Dinitrobenzene

| Reactant | Fluoride Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dinitrobenzene | Potassium Fluoride (KF) | Sulfolane | 180-200 °C | Up to 92% | epa.gov |

A second common strategy is the halogen exchange (Halex) reaction, where a different halogen atom, typically chlorine, is substituted with fluorine. For instance, 1-chloro-3-nitrobenzene can be converted to this compound. This process also employs an alkali metal fluoride like potassium fluoride and is typically carried out at high temperatures in a solvent such as sulfolane. google.com The use of phase-transfer catalysts can enhance the reaction rate and yield by improving the solubility and reactivity of the fluoride salt in the organic medium. researchgate.net

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and selective methods for synthesizing this compound. These approaches incorporate principles of green chemistry and advanced synthetic strategies.

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves minimizing hazardous intermediates and waste. The development of continuous-flow processes for diazotization reactions is a significant step in this direction. researchgate.net Flow reactors minimize the accumulation of explosive diazonium salt intermediates, offering a safer alternative to traditional batch processing for large-scale production. researchgate.net Furthermore, replacing conventional mineral acids with solid acid catalysts, which can be easily recovered and recycled, aligns with green chemistry principles by reducing corrosive waste streams. researchgate.net

Achieving the correct isomer, or regioselectivity, is critical in organic synthesis. The direct nitration of fluorobenzene is not a viable route to this compound because the fluorine atom directs incoming electrophiles to the ortho and para positions, resulting in a mixture of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene (B44160).

Therefore, effective chemo- and regioselective strategies begin with precursors that already have the desired 1,3-substitution pattern. The conversion of 3-fluoroaniline or 3-nitroaniline via diazotization, or the nucleophilic substitution of 1,3-dinitrobenzene, are inherently regioselective methods that ensure the final product is exclusively the meta-isomer. thieme-connect.deepa.gov These strategies avoid the formation of unwanted isomers, eliminating the need for complex separation procedures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net

In the context of synthesizing fluoronitrobenzenes via halogen exchange, microwave irradiation has been shown to be effective. researchgate.net The rapid, uniform heating provided by microwaves can enhance the rate of the nucleophilic substitution of chlorine with fluorine, leading to a more efficient process. researchgate.net Research on the synthesis of p-fluoronitrobenzene (an isomer of the target molecule) demonstrated that microwave-induced catalytic exchange fluorination is a viable and rapid method. researchgate.net This principle can be applied to the synthesis of this compound from 1-chloro-3-nitrobenzene.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Illustrative for Halogen Exchange)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Several hours | Minutes to < 1 hour | Significant time reduction |

| Energy Input | Conductive heating, slow | Direct dielectric heating, rapid | Higher energy efficiency |

| Yield | Variable | Often improved | Better process efficiency |

| Byproducts | Can be significant | Often reduced | Higher product purity |

Flow Chemistry Applications in Synthesis

The application of flow chemistry, utilizing microreactors or continuous flow reactors, presents a modern and advantageous approach to the synthesis of this compound. While specific, dedicated studies on the continuous synthesis of this particular isomer are not extensively detailed in peer-reviewed literature, the principles of flow chemistry have been widely applied to the relevant reaction classes, namely nucleophilic aromatic substitution (SNAr) and Balz-Schiemann reactions. These analogous applications provide a strong basis for outlining a flow synthesis approach for this compound, promising enhanced safety, efficiency, and scalability over traditional batch methods.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. epo.org This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. rug.nl

One potential flow synthesis route to this compound is through the nucleophilic aromatic substitution of a nitro group on 1,3-dinitrobenzene using a fluoride source. In batch synthesis, this reaction requires high temperatures (180-200°C) and the use of reagents to eliminate the nitrite formed. epa.gov Translating this to a flow process would offer significant safety advantages. The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange, mitigating the risks associated with exothermic events and preventing the formation of hotspots that can lead to side reactions or decomposition. rug.nl

Another highly viable route for the flow synthesis of this compound is the adaptation of the Balz-Schiemann reaction, starting from 3-nitroaniline. This process involves two key steps: diazotization of the amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. Aryl diazonium salts are notoriously unstable and pose significant explosion risks when isolated and handled in large quantities in batch processes. nih.govnih.gov

Continuous flow systems circumvent this hazard by generating and consuming the diazonium intermediate in situ. nih.govresearchgate.net The aniline derivative and the diazotizing agent are continuously pumped and mixed in a cooled reactor coil, and the resulting stream is immediately introduced into a second, heated reactor for the fluorination step. This approach ensures that only a minimal amount of the hazardous diazonium salt exists at any given moment, dramatically improving the safety profile of the synthesis. nih.gov Research on analogous compounds has demonstrated that this multi-step continuous flow system can drastically reduce reaction times, from hours to mere minutes or even seconds, while achieving good yields. nih.gov

The table below outlines a prospective set of parameters for the continuous flow synthesis of this compound via the Balz-Schiemann reaction, based on findings from similar transformations.

| Parameter | Diazotization Step | Fluorination Step | Rationale/Comment |

|---|---|---|---|

| Starting Material | 3-Nitroaniline | Aryl Diazonium Intermediate | Standard precursor for Balz-Schiemann reaction. |

| Reagents | NaNO₂, HBF₄ (or HF-Pyridine) | (In situ generated) | Common reagents for diazotization and fluorination. |

| Temperature | 0 - 10 °C | 40 - 80 °C | Low temperature for stable diazonium salt formation; elevated temperature for efficient decomposition and fluorination. nih.gov |

| Residence Time | < 10 min | < 1 min | Rapid generation and immediate consumption of the unstable intermediate. nih.gov |

| Reactor Type | Microreactor/Coil Reactor | Microreactor/Coil Reactor | Provides excellent mixing and heat transfer. |

| Expected Yield | ~70% | Based on yields reported for similar substrates in continuous flow Balz-Schiemann reactions. nih.gov |

Chemical Reactivity and Transformation of 1 Fluoro 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

1-Fluoro-3-nitrobenzene is a notable substrate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. The process is distinct from SN1 and SN2 reactions, as it occurs on an sp² hybridized carbon of the benzene (B151609) ring. wikipedia.orglibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

The presence of an electron-withdrawing group on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. tandfonline.com In this compound, the nitro (-NO₂) group serves this role. However, because the nitro group is in the meta position relative to the fluorine atom, it cannot stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org Instead, its activating influence is primarily due to its strong inductive electron-withdrawing effect, which polarizes the ring and increases the electrophilicity of the carbon atoms. masterorganicchemistry.com

Displacement of the Fluorine Atom

The fluorine atom in this compound is an excellent leaving group for SNAr reactions. This is somewhat counterintuitive given the high strength of the carbon-fluorine bond. However, the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the C-F bond. Fluorine's high electronegativity strongly polarizes the C-F bond and enhances the electrophilicity of the attached carbon, thereby accelerating the initial attack. masterorganicchemistry.com

This compound readily reacts with various oxygen nucleophiles, such as alkoxides and hydroxides, to form the corresponding ethers and phenols. For instance, the reaction with sodium methoxide (B1231860) (CH₃ONa) yields 1-methoxy-3-nitrobenzene. The reaction proceeds by the attack of the methoxide ion on the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. study.comquizlet.com

Kinetic studies on related isomers, such as ortho- and para-fluoronitrobenzene, provide insight into the reactivity. The reaction with isopropoxide ions in isopropyl alcohol has been measured, demonstrating the feasibility and kinetics of such transformations. rsc.org

Table 1: Kinetic Data for the Reaction of Fluoronitrobenzene Isomers with Isopropoxide Ions rsc.org

| Substrate | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| o-Fluoronitrobenzene | 30.0 | 0.235 |

| p-Fluoronitrobenzene | 30.0 | 0.0912 |

Data from a study on ortho and para isomers, illustrating typical reactivity.

Sulfur nucleophiles, which are typically soft and highly nucleophilic, react efficiently with activated aryl fluorides like this compound. Thiolates (RS⁻) and sulfite (B76179) ions (SO₃²⁻) can displace the fluorine atom to form thioethers and sulfonic acids, respectively. These reactions are synthetically useful for introducing sulfur-containing moieties onto an aromatic ring.

Kinetic parameters have been determined for the reactions of o- and p-fluoronitrobenzenes with sulfite ions in 60% aqueous ethanol, providing a quantitative measure of the substrate's reactivity toward sulfur nucleophiles. rsc.org The results indicate that the transition state for these reactions lies closer to the reactants than to the intermediate Meisenheimer complex. rsc.org

Table 2: Kinetic Data for the Reaction of Fluoronitrobenzene Isomers with Sulfite Ions rsc.org

| Substrate | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| o-Fluoronitrobenzene | 50.0 | 0.000107 |

| p-Fluoronitrobenzene | 50.0 | 0.000146 |

Data from a study on ortho and para isomers, illustrating typical reactivity.

Nitrogen nucleophiles, including ammonia, primary amines (e.g., aniline (B41778), ethanolamine), and secondary amines (e.g., piperidine, pyrrolidine), are commonly used in SNAr reactions with this compound to produce N-substituted nitroanilines. researchgate.nettandfonline.com These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reaction kinetics and mechanism can be influenced by the polarity of the solvent and the structure of the amine. researchgate.net For example, studies on the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and ethanolamine (B43304) show the reaction follows second-order kinetics and proceeds faster in more polar solvents like acetonitrile (B52724) compared to toluene. researchgate.net

For a typical SNAr reaction involving an achiral substrate like this compound and an achiral nucleophile, stereochemical considerations are irrelevant as the substrate and product are planar and achiral. The nucleophile can attack the planar aromatic ring from either face with equal probability, and no stereocenter is formed at the substitution site. libretexts.org

Displacement of the Nitro Group

While the displacement of a halogen is the most common SNAr pathway, the nitro group itself can also function as a leaving group under certain conditions, although this is less frequent. researchgate.net The nucleophilic displacement of a nitro group is a synthetically valuable transformation, particularly for the preparation of aromatic fluorides from readily available nitroaromatic compounds.

A key example of this reactivity is the synthesis of this compound from 1,3-dinitrobenzene (B52904). epa.gov In this reaction, a fluoride ion source, such as potassium fluoride, displaces one of the nitro groups. The reaction is typically performed at high temperatures (180-200°C) in a polar aprotic solvent like sulfolane. To achieve reasonable yields, the nitrite (B80452) ion formed during the reaction is often eliminated by acylation, for example, by adding phthaloyl dichloride to the reaction mixture. epa.gov This process allows for the conversion of a dinitro compound into a fluoronitro compound, demonstrating a powerful alternative to traditional fluorination methods.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to valuable 3-fluoroaniline (B1664137) and its derivatives. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For this compound, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The reaction converts the nitro group into an amino group, yielding 3-fluoroaniline.

However, a significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the halogen substituent is replaced by a hydrogen atom. google.com In the case of this compound, this would lead to the formation of aniline as an undesired byproduct. To mitigate this, specific reaction conditions and catalyst systems are employed. For instance, conducting the hydrogenation in an acidic medium can inhibit the dehalogenation of fluorinated and chlorinated nitrobenzene (B124822) compounds. google.com

The general reaction for the catalytic hydrogenation of this compound is as follows:

C₆H₄FNO₂ + 3H₂ → C₆H₄FNH₂ + 2H₂O

Chemical Reduction Methods

Besides catalytic hydrogenation, various chemical reducing agents can effectively convert the nitro group of this compound to an amino group. These methods offer alternatives that can sometimes provide better selectivity and milder reaction conditions.

Common chemical reducing agents include:

Metals in acidic media: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. nbinno.comcommonorganicchemistry.com

Tin(II) chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Sodium sulfide (B99878) (Na₂S): Sodium sulfide can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

These chemical reduction methods proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amino product.

Formation of Amino-Functionalized Derivatives

The reduction of this compound to 3-fluoroaniline is a crucial step in the synthesis of a wide array of more complex amino-functionalized derivatives. nbinno.com 3-Fluoroaniline serves as a versatile building block in the pharmaceutical and agrochemical industries. nih.gov

For example, the amino group of 3-fluoroaniline can undergo diazotization followed by various coupling reactions to introduce a wide range of functionalities. It can also be acylated or alkylated to produce a variety of substituted aniline derivatives. These derivatives are key intermediates in the synthesis of dyes, polymers, and biologically active molecules. nbinno.commedjchem.com The reaction of amino acids with fluoronitrobenzene derivatives, for instance, is a known method for creating amino acid derivatives for analytical purposes. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the electronic effects of the fluorine and nitro substituents.

Influence of Fluorine and Nitro Groups on Ring Reactivity

Both the fluorine atom and the nitro group are deactivating groups in the context of electrophilic aromatic substitution, meaning they make the benzene ring less reactive than benzene itself. vanderbilt.edulibretexts.org

Nitro Group (-NO₂): The nitro group is a very strong deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M). This significant reduction in electron density makes the ring much less nucleophilic and therefore less susceptible to attack by electrophiles. youtube.comlibretexts.org

The combined effect of the strongly deactivating nitro group and the moderately deactivating fluorine atom makes the aromatic ring of this compound significantly less reactive towards electrophilic attack compared to benzene.

Regioselectivity of Electrophilic Attack

The positions at which an incoming electrophile will substitute on the benzene ring are determined by the directing effects of the existing substituents.

Nitro Group (-NO₂): The nitro group is a meta-director. youtube.comlibretexts.org It directs incoming electrophiles to the positions meta to itself (C5). This is because the resonance structures of the arenium ion intermediate formed during electrophilic attack show that the positive charge is destabilized when the attack occurs at the ortho or para positions relative to the nitro group.

Fluorine Atom (-F): The fluorine atom is an ortho, para-director. libretexts.orglibretexts.org This is due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge of the arenium ion intermediate when the attack occurs at the ortho (C2, C4) and para (C6) positions.

In this compound, the directing effects of the two substituents must be considered. The fluorine directs to the C2, C4, and C6 positions, while the nitro group directs to the C5 position. The positions ortho and para to the fluorine atom are C2, C4, and C6. The positions meta to the nitro group are C1 and C5. The directing effects are therefore cooperative in directing an incoming electrophile to the C5 position, which is meta to the nitro group and ortho to the fluorine atom. However, the strong deactivating nature of the nitro group will significantly hinder the reaction at all positions. The most likely positions for electrophilic attack would be those activated by the fluorine atom and least deactivated by the nitro group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the fluorine atom (C2, C4, C6), with the C4 and C6 positions being more sterically accessible than the C2 position.

Other Significant Transformations

This compound is a viable substrate for various cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium or copper. The reactivity of this compound in these transformations is influenced by the nature of the catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura coupling, the presence of the electron-withdrawing nitro group can facilitate the reaction. researchgate.net Research has shown that highly fluorinated nitrobenzene derivatives can undergo palladium-catalyzed C-F bond arylation. researchgate.net For instance, the coupling of fluorinated nitrobenzenes with arylboronic acids can be achieved using palladium catalysts, offering a route to polyfluorinated 2-arylnitrobenzene systems. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a valuable method for C-C bond formation. nih.gov While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Heck reaction suggest its potential applicability, given the activation provided by the nitro group. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes. organic-chemistry.org While fluoroarenes can be challenging substrates, successful Sonogashira couplings of electron-poor fluoroarenes have been reported, suggesting that this compound could be a suitable coupling partner under appropriate conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org The Buchwald-Hartwig amination has been successfully applied to nitroarenes, allowing for the synthesis of substituted arylamines. nih.gov This suggests that this compound can be a substrate for this transformation, providing a direct route to N-substituted 3-fluoroanilines. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wikipedia.orgnih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols. wikipedia.org This reaction is particularly useful for the formation of diaryl ethers and has been shown to be effective with activated aryl halides. wikipedia.orgresearchgate.net The electron-withdrawing nitro group in this compound activates the C-F bond towards nucleophilic attack, making it a suitable substrate for Ullmann-type reactions. For example, the coupling of phenols with nitroarenes, including fluoronitrobenzenes, has been achieved using copper-based catalysts. lookchem.com

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Potential Product from this compound |

|---|---|---|---|

| Suzuki-Miyaura | Palladium catalyst, Base, Boronic acid | C-C | 3-Nitro-5-arylfluorobenzene |

| Heck | Palladium catalyst, Base, Alkene | C-C | 1-Fluoro-3-nitro-5-(substituted vinyl)benzene |

| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Base, Alkyne | C-C | 1-Fluoro-3-nitro-5-(alkynyl)benzene |

| Buchwald-Hartwig | Palladium catalyst, Ligand, Base, Amine | C-N | N-Aryl-3-fluoroaniline |

| Ullmann | Copper catalyst, Base, Phenol/Amine | C-O / C-N | 3-Nitrophenoxybenzene / N-(3-Nitrophenyl)amine |

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a six-membered ring. wikipedia.org For an aromatic compound to act as a dienophile, its aromaticity must be overcome, which is generally energetically unfavorable. However, the presence of strong electron-withdrawing groups can enhance the dienophilic character of a double bond within an aromatic system. While there are no direct reports of this compound itself acting as a dienophile in a Diels-Alder reaction, related compounds such as β-fluoro-β-nitrostyrenes have been shown to participate in Diels-Alder reactions with cyclic 1,3-dienes. beilstein-journals.orgnih.gov In these cases, the nitro and fluoro groups activate the double bond for cycloaddition. beilstein-journals.org

1,3-Dipolar Cycloaddition: This type of reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The aromatic ring of this compound is generally not sufficiently reactive as a dipolarophile under normal conditions. However, transformations of the nitro group can lead to species that participate in such reactions. For example, reduction of the nitro group to a nitroso group would generate a reactive dienophile for hetero-Diels-Alder reactions. wikipedia.org Furthermore, related fluoro-nitro-alkenes have been shown to be effective dipolarophiles in reactions with nitrones and azomethine ylides. researchgate.net

| Cycloaddition Type | Reactant Types | Ring Size Formed | Potential for this compound |

|---|---|---|---|

| Diels-Alder | Diene + Dienophile | 6-membered | Unlikely as a direct dienophile, but related structures are reactive. |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered | Unlikely as a direct dipolarophile, but derivatives may participate. |

Radical reactions involve intermediates with unpaired electrons and can be initiated by light, heat, or radical initiators. The nitro group of nitroaromatic compounds can play a significant role in radical chemistry.

Radical Nucleophilic Substitution (SRN1): Nitroaromatic compounds are known to undergo radical nucleophilic substitution reactions. This multi-step process involves the formation of a radical anion, fragmentation, and subsequent reaction with a nucleophile. While specific examples with this compound are not prevalent in the literature, the general mechanism suggests its potential to participate in such transformations.

Photochemical Reactions: The nitro group can be photochemically excited, leading to various radical-mediated processes. For instance, photochemically induced 1,3-fluorine shifts have been observed in certain fluorinated compounds. rsc.org The ultrafast photochemical dynamics of nitrobenzene have been studied, though in aqueous solution, evidence for the formation of photoproducts on short timescales was not observed. rsc.org

Radical Fluorination: While not a reaction of this compound itself, it is relevant to the broader context of radical chemistry involving fluorine. The development of radical fluorinating agents has become an important area of research, with N-fluoro-N-arylsulfonamides emerging as a third generation of reagents for radical fluorination under mild conditions. researchgate.netspringernature.com

It is important to note that the direct participation of the C-F bond in this compound in radical reactions is less common due to the high bond dissociation energy of the C-F bond. However, the nitro group can be readily reduced to form a radical anion, which can then undergo further reactions.

| Compound Name |

|---|

| This compound |

| 3-Fluoroaniline |

| 3-Nitrophenoxybenzene |

| N-(3-Nitrophenyl)amine |

| β-fluoro-β-nitrostyrene |

| N-fluoro-N-arylsulfonamide |

Spectroscopic and Computational Investigations of 1 Fluoro 3 Nitrobenzene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of molecular compounds. For 1-fluoro-3-nitrobenzene, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational (FT-IR and FT-Raman) spectroscopy provides a comprehensive understanding of its electronic environment, bonding, and molecular structure.

NMR spectroscopy is a powerful tool for probing the local magnetic environments of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed insights into the molecule's structure. The fluorine nucleus (¹⁹F) is particularly useful due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the electronic environment wikipedia.org.

The chemical shifts observed in the NMR spectra of this compound are heavily influenced by the electronic effects of the fluorine and nitro group substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring and causes a significant downfield shift (deshielding) of the ring protons and carbons, particularly at the ortho and para positions relative to the nitro group. Conversely, fluorine is an electronegative atom that withdraws electron density via the inductive effect but can donate electron density through resonance, leading to more complex chemical shift patterns.

In the ¹H NMR spectrum, the protons on the aromatic ring of this compound exhibit distinct signals due to their unique electronic environments. The electron-withdrawing nature of the nitro group results in protons ortho and para to it being the most deshielded.

The ¹³C NMR spectrum is similarly affected. The carbon atom directly attached to the fluorine (C-F) shows a large chemical shift and splitting due to direct coupling. The carbon attached to the nitro group (C-NO₂) is also significantly shifted downfield. A study by Craik, Levy, and Brownlee provided ¹³C NMR data for this compound in a DMSO solvent spectrabase.com.

The ¹⁹F NMR chemical shift for fluorobenzene (B45895) is approximately -113.15 ppm relative to CFCl₃ colorado.edu. In this compound, the presence of the meta-directing nitro group influences this value, reflecting the altered electronic distribution within the aromatic ring. The chemical shifts for aromatic fluorine compounds typically fall within the +80 to +170 ppm range ucsb.edu.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds

| Compound | Atom | Chemical Shift (ppm) | Notes |

| This compound | Aromatic H | 7.40 - 8.20 | Complex multiplet region; specific assignments vary. |

| Aromatic C | 110 - 165 | Data in DMSO solvent spectrabase.com. | |

| Fluorobenzene | Ortho-H | ~7.29 | Relative to Benzene at 7.34 ppm. |

| Meta-H | ~7.34 | ||

| Para-H | ~7.15 | ||

| ¹⁹F | ~ -113.15 | Relative to CFCl₃ colorado.edu. | |

| Nitrobenzene (B124822) | Ortho-H | ~8.20 | Strongly deshielded by -NO₂ group. |

| Meta-H | ~7.60 | ||

| Para-H | ~7.50 |

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. In this compound, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) couplings are observed.

The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.

¹H-¹H Coupling: Typical aromatic proton-proton coupling constants are observed: ³J (ortho) ≈ 7-10 Hz, ⁴J (meta) ≈ 2-3 Hz, and ⁵J (para) ≈ 0-1 Hz.

¹H-¹⁹F Coupling: Fluorine couples strongly with protons, and the magnitude is dependent on their relative positions. For fluorobenzene derivatives, typical values are ³J_HF (ortho) ≈ 8-10 Hz, ⁴J_HF (meta) ≈ 5-8 Hz, and ⁵J_HF (para) ≈ 0-2 Hz sfu.ca.

¹³C-¹⁹F Coupling: Carbon-fluorine coupling is significantly larger. The one-bond coupling (¹J_CF) is typically in the range of -235 to -255 Hz. Two-bond (²J_CF) and three-bond (³J_CF) couplings are smaller but still significant, usually in the range of 15-25 Hz and 5-10 Hz, respectively.

The analysis of these coupling constants is crucial for the definitive assignment of the signals in both the proton and carbon NMR spectra.

Table 2: Typical Ranges of NMR Coupling Constants (J) in Fluorobenzene Derivatives

| Coupling Type | Nuclei Involved | Typical Range (Hz) |

| Ortho (³J) | H-C-C-H | 7 - 10 |

| Meta (⁴J) | H-C-C-C-H | 2 - 3 |

| Para (⁵J) | H-C-C-C-C-H | 0 - 1 |

| Ortho (³J) | H-C-C-F | 8 - 10 |

| Meta (⁴J) | H-C-C-C-F | 5 - 8 |

| One-bond (¹J) | ¹³C -¹⁹F | 235 - 255 |

| Two-bond (²J) | ¹³C -C-¹⁹F | 15 - 25 |

| Three-bond (³J) | ¹³C -C-C-¹⁹F | 5 - 10 |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for the compound.

The vibrational spectrum of this compound is complex, but several key functional group vibrations can be readily identified. A comprehensive analysis of the FT-IR and FT-Raman spectra was performed in a comparative study by Ramalingam, Periandy, and Mahadevan researchgate.netjcsp.org.pk. The assignments are supported by Density Functional Theory (DFT) calculations.

Key vibrational modes include:

NO₂ Group Vibrations: The nitro group has strong and characteristic absorptions. The asymmetric stretching (ν_as(NO₂)) mode appears as a very strong band in the FT-IR spectrum, typically between 1500 and 1560 cm⁻¹. The symmetric stretching (ν_s(NO₂)) mode is found between 1330 and 1370 cm⁻¹.

C-F Vibrations: The C-F stretching vibration in fluorinated benzenes is strong in the FT-IR spectrum and is typically found in the 1100-1300 cm⁻¹ region researchgate.net.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1400-1610 cm⁻¹ region. Ring breathing and other deformation modes occur at lower wavenumbers.

A selection of important vibrational assignments for m-fluoronitrobenzene is presented in the table below, based on the work cited in the literature researchgate.net.

Table 3: Selected Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| FT-IR | ||

| ~3100 | Medium | Aromatic C-H Stretch |

| 1621 | Strong | Aromatic C=C Stretch |

| 1535 | Very Strong | NO₂ Asymmetric Stretch |

| 1355 | Very Strong | NO₂ Symmetric Stretch |

| 1260 | Strong | C-F Stretch |

| 885 | Strong | C-H Out-of-plane Bend |

| 810 | Strong | NO₂ Wagging |

| FT-Raman | ||

| ~3090 | Medium | Aromatic C-H Stretch |

| 1590 | Medium | Aromatic C=C Stretch |

| 1355 | Very Strong | NO₂ Symmetric Stretch |

| 1001 | Strong | Ring Breathing Mode |

| 740 | Medium | C-N-O Bending |

Conformational analysis using vibrational spectroscopy is most applicable to molecules possessing significant rotational freedom, such as those with single bonds connecting bulky groups. This compound is a relatively rigid, planar molecule. The primary source of any conformational flexibility would be the rotation of the nitro group around the C-N bond.

However, for aromatic nitro compounds, the barrier to rotation for the nitro group is generally low, and the planar conformation is the most stable energetic minimum. Computational studies, such as the DFT calculations used to support vibrational assignments, typically start by optimizing the geometry to this minimum energy, planar structure. The excellent agreement found between the experimental FT-IR and FT-Raman spectra and the calculated frequencies for this planar conformer confirms that it is the overwhelmingly dominant, if not exclusive, conformation present under normal conditions. Therefore, specific conformational studies to identify different rotamers are generally not a focus for this molecule, as significant populations of non-planar conformers are not expected.

Mass Spectrometry (MS)

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to investigate the structural, electronic, and spectroscopic properties of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to complement and rationalize experimental findings.

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for studying the properties of organic molecules. prensipjournals.com The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with basis sets such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. prensipjournals.comscience.gov

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. prensipjournals.com This involves finding the minimum energy conformation by systematically adjusting the bond lengths, bond angles, and dihedral angles. For this compound, a planar structure is expected for the benzene ring. The optimized geometry provides insights into how the substituents (the fluorine atom and the nitro group) influence the geometry of the benzene ring. For instance, the C-N bond length and the bond angles around the nitro group can be precisely calculated.

Table 2: Representative Calculated Geometric Parameters for a Substituted Nitrobenzene

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.48 Å |

| N-O | ~1.22 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O-N-O | ~124° |

| C-C-N | ~119° |

Note: These are typical values for a substituted nitrobenzene and may vary slightly for this compound.

DFT calculations are invaluable for understanding the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. thaiscience.info

The molecular electrostatic potential (MEP) surface is another useful tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of the nitro group.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene

| Orbital | Energy (eV) |

| HOMO | ~ -7.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: These are representative values and the exact energies for this compound would require specific calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. researchgate.net These calculated frequencies can be compared with experimental data obtained from infrared (IR) and Raman spectroscopy. It is common for calculated vibrational frequencies to be systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. The analysis of the vibrational modes allows for a detailed assignment of the peaks observed in the experimental spectra. researchgate.net

Table 4: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a Substituted Nitrobenzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | ~1530 | ~1525 |

| NO₂ symmetric stretch | ~1350 | ~1345 |

| C-F stretch | ~1250 | ~1240 |

| C-N stretch | ~850 | ~845 |

Note: The presented frequencies are illustrative for a substituted nitrobenzene.

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is an ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. The method is foundational to many advanced computational chemistry techniques and provides valuable, albeit qualitative, predictions of molecular structures and properties. The HF method solves the time-independent Schrödinger equation by approximating the exact N-body wave function with a single Slater determinant, which represents an antisymmetrized product of N one-electron wavefunctions (spin-orbitals). A key aspect of the HF method is its iterative, self-consistent field (SCF) approach; it calculates the average field experienced by each electron from all other electrons until the field is consistent with the wavefunctions that generate it.

While the HF method neglects electron correlation, making it less accurate for energy calculations compared to methods like Density Functional Theory (DFT), it is still a useful tool for predicting molecular geometries for organic molecules. In a typical HF calculation on a molecule like this compound, the primary outputs include the optimized molecular geometry (bond lengths and angles), electronic energy, and molecular orbitals.

| Parameter | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift Range (ppm) | HF | 129.743 - 174.373 | 117.00 - 164.59 |

| ¹H NMR Chemical Shift Range (ppm) | HF (GIAO) | 6.1242 - 8.3213 | 7.235 - 8.306 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations solve Newton's equations of motion for a system of interacting particles, where the forces between the particles and their potential energies are calculated using molecular mechanics force fields. This technique is instrumental in understanding the structure, dynamics, and thermodynamics of biological macromolecules and other complex systems.

For a compound like this compound, MD simulations can provide critical insights into its behavior in different environments, such as in aqueous solution or interacting with a biological target. For example, a simulation could model the solvation of this compound in water, revealing details about hydrogen bonding between the nitro group and surrounding water molecules and how this affects the molecule's orientation and mobility.

While specific MD studies on this compound are not prominent in the literature, research on the parent compound, nitrobenzene, illustrates the utility of this approach. MD simulations of nitrobenzene dioxygenase, an enzyme that catalyzes the dihydroxylation of nitrobenzene, have been used to investigate the structure and dynamics of the enzyme with nitrobenzene bound in its active site. nih.govacs.org These simulations provided information on key hydrogen-bonding interactions within the active site that stabilize the enzyme's architecture and position the substrate for oxidation. nih.govacs.org Such studies can reveal how specific amino acid residues, like Asn258 in nitrobenzene dioxygenase, interact with the substrate and the role of water molecules at the entrance of the active site, which may be of catalytic importance. nih.govacs.org Similar simulations could be applied to this compound to understand its interactions with metabolizing enzymes or protein targets.

| Simulation System | Potential Research Findings |

|---|---|

| This compound in aqueous solution | Solvation structure, diffusion coefficient, hydrogen bonding dynamics with water. |

| This compound at a lipid bilayer interface | Membrane permeability, orientation and position within the membrane. |

| This compound interacting with a protein (e.g., an enzyme) | Binding affinity, binding pose, key intermolecular interactions (hydrogen bonds, van der Waals), conformational changes in the protein. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. imist.ma QSAR models are widely used in toxicology and drug discovery to predict the activity of new or untested chemicals based on the properties of known compounds. imist.manih.gov For nitroaromatic compounds (NACs), including derivatives of this compound, QSAR is a cost-effective tool to predict toxic effects and reduce the need for extensive animal testing. nih.govmdpi.com

The development of a QSAR model involves calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity, electronic properties, and size. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

For nitroaromatic compounds, QSAR studies have been extensively used to predict toxicities against various organisms, including bacteria, algae, and protozoa like Tetrahymena pyriformis. imist.manih.gov Several key molecular descriptors have been identified as important predictors of toxicity for this class of compounds. mdpi.com These include:

Hydrophobicity (LogKow): This descriptor is often linearly related to the toxicity of inert chemicals, as it governs the transport of the compound from the environment to its site of action. nih.gov

Electronic Descriptors: The energy of the lowest unoccupied molecular orbital (E_LUMO) is a crucial indicator. mdpi.com A lower E_LUMO value suggests the molecule is a better electron acceptor, which is related to the mechanism of toxicity for many nitroaromatics involving nitroreduction. nih.gov

Quantum Chemical Descriptors: Parameters like the highest occupied molecular orbital energy (E_HOMO) and halfwave reduction potential (E₁/₂) have also been identified as indicators of toxicity. mdpi.com

A review of QSAR studies on NACs shows that models for predicting aquatic toxicity can often be derived from a limited number of descriptors, with LogKow being sufficient in some cases. mdpi.com However, predicting toxicity in mammals typically requires more complex models with a larger number of descriptors. mdpi.com The predictive power of these models is validated internally (e.g., leave-one-out cross-validation) and externally with a separate test set of compounds to ensure their robustness. researchgate.net

| Descriptor Type | Descriptor Name | Significance in Toxicity Prediction |

|---|---|---|

| Hydrophobicity | LogKow (Octanol/water partition coefficient) | Relates to the compound's ability to cross biological membranes and reach the target site. nih.gov |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's electron-accepting capability, which is linked to nitroreduction mechanisms. nih.govmdpi.com |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons. mdpi.com | |

| Electrochemical | E₁/₂ (Halfwave reduction potential) | An experimental measure of the ease of reduction of the nitro group. mdpi.com |

| Constitutional | Molecular Weight, Number of specific atoms (e.g., O, S) | Basic structural properties that can influence overall toxicity. |

Applications of 1 Fluoro 3 Nitrobenzene and Its Derived Compounds in Chemical Synthesis and Research

Building Block in Organic Synthesis

In the realm of organic synthesis, 1-fluoro-3-nitrobenzene is frequently employed as a foundational molecule or intermediate. guidechem.comsmolecule.com The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions. solubilityofthings.comsmolecule.com This reactivity is harnessed by chemists to construct more complex molecular architectures.

This compound is integral to the synthesis of various fluoroaromatic compounds. It can be prepared via the nucleophilic substitution of a nitro group in 1,3-dinitrobenzene (B52904) with potassium fluoride (B91410). epa.gov This reaction highlights a broader strategy where nitro groups are displaced by fluoride ions to create fluorinated aromatic structures. epa.gov The compound itself then acts as a precursor for other fluorinated molecules. For instance, derivatives like 1-bromo-3-fluoro-5-nitrobenzene (B1283554) are used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, leading to complex polyaromatic systems containing fluorine. nbinno.com

Research has demonstrated the synthesis of various fluoroaromatic compounds utilizing fluoronitrobenzene precursors.

| Precursor | Reagents | Product | Yield | Reference |

| 1,3-Dinitrobenzene | Potassium fluoride, sulfolane, phthaloyl dichloride | This compound | Up to 92% | epa.gov |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric acid | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | mdpi.com |

| 3,4-Dichloronitrobenzene | Potassium fluoride, sulfolane | 3-Chloro-4-fluoro-nitrobenzene | 68.8% | google.com |

By virtue of its structure, this compound is a key starting material for synthesizing a variety of other nitroaromatic compounds. The existing nitro group can direct further substitutions on the benzene (B151609) ring, while the fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution. This dual functionality allows for the creation of diverse nitroaromatic structures that might be difficult to synthesize through direct nitration of a substituted benzene ring. For example, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for attack by nucleophiles, enabling the introduction of different heteroatoms and functional groups to produce a wide array of nitro-containing molecules. nbinno.com

A primary application of this compound is as a reagent for introducing both fluorine and nitro functionalities into target molecules. guidechem.com These two groups are crucial in modifying the physicochemical properties of organic compounds. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity, while the nitro group is a strong electron-withdrawing group that can influence a molecule's electronic properties and reactivity. guidechem.comsolubilityofthings.com The ability to introduce these specific moieties makes this compound a valuable tool in the synthesis of materials and biologically active compounds. guidechem.comchemimpex.com

Pharmaceutical and Medicinal Chemistry Precursors

The unique structural features of this compound and its derivatives make them important precursors in the fields of pharmaceutical and medicinal chemistry. guidechem.comsmolecule.com They serve as starting materials for the synthesis of complex molecules with potential therapeutic applications. chemimpex.com The incorporation of the fluoronitrobenzene scaffold into larger molecules can impart specific biological activities or enhance the pharmacological profiles of drug candidates. guidechem.com

This compound and its related structures are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs) and their precursors. guidechem.comsmolecule.comechemi.com The reactivity of the compound allows for its incorporation into drug skeletons. For example, derivatives of fluoronitrobenzene are used in the multi-step synthesis of various pharmaceuticals. A related compound, 1-fluoro-3-iodo-5-nitrobenzene, serves as an important intermediate in the development of anti-cancer agents due to its ability to form complex molecular structures. chemimpex.com